5,6-Diaminopyridin-2-ol
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Overview
Description
5,6-Diaminopyridin-2-ol is a useful research compound. Its molecular formula is C5H7N3O and its molecular weight is 125.13 g/mol. The purity is usually 95%.
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Scientific Research Applications
Hematological Effects
5,6-Diaminopyridin-2-ol derivatives have shown to produce hematological effects similar to folic acid deficiency in animal models. Studies conducted on mice, rats, and dogs with certain diaminopyrimidines revealed characteristic delayed effects, including granulocytopenia and reticulocytopenia. These studies suggest the potential hematological implications of diaminopyrimidines and their relation to folic acid metabolism (Hamilton et al., 1954).
Testicular Tissue and Hormone Concentration Effects
Research on male Balb/C mice demonstrated that 2, 6-diaminopyridinum, a derivative of this compound, impacts the hypophysis-gonad axis, testicular tissue, and sperm production. It was observed that certain concentrations decreased the number of germ cells and serum testosterone level, indicating a direct impact on testicular tissue and hormonal balances (Shariati et al., 2007).
Influence on Neurotransmission
Some derivatives of this compound have been found to influence neurotransmission. Specifically, they have shown potential therapeutic effects in treating cognitive deficits by modulating neurotransmitter systems. This is evidenced by their ability to influence acetylcholine release in the cortex and their potential role in the treatment of disorders associated with cognitive impairments (Riemer et al., 2003).
Neuromuscular Transmission
3,4-Diaminopyridine, another derivative, has shown to improve neuromuscular transmission in specific muscle weakness conditions. It has been used effectively to treat symptoms in myasthenic syndromes, suggesting its role in enhancing neurotransmitter release and thereby improving muscle function (Mori et al., 2012).
Interaction with DNA
Studies have identified this compound derivatives as contributors to DNA base damage under certain conditions. They are formed in response to hydroxyl radical attack on DNA bases, indicating their potential role in mutagenesis and carcinogenesis under specific conditions like gamma-irradiation (Mori et al., 1993).
Therapeutic Applications
In addition to the above, this compound derivatives have been investigated for their therapeutic applications in various diseases. This includes exploring their role in antiplatelet therapy, imaging of tau pathology in the human brain, and potential use in treating botulism and Pompe disease (Lu et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
5,6-diamino-1H-pyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c6-3-1-2-4(9)8-5(3)7/h1-2H,6H2,(H3,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXTVUJOEPJQTBH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.